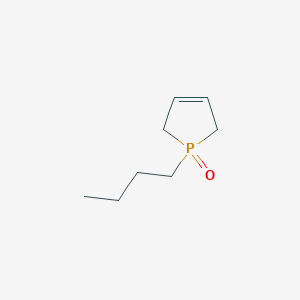

1-Butyl-1-oxo-3-phospholene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H15OP |

|---|---|

Molecular Weight |

158.18 g/mol |

IUPAC Name |

1-butyl-2,5-dihydro-1λ5-phosphole 1-oxide |

InChI |

InChI=1S/C8H15OP/c1-2-3-6-10(9)7-4-5-8-10/h4-5H,2-3,6-8H2,1H3 |

InChI Key |

ORQSXMYVZRGWNX-UHFFFAOYSA-N |

SMILES |

CCCCP1(=O)CC=CC1 |

Canonical SMILES |

CCCCP1(=O)CC=CC1 |

Origin of Product |

United States |

Significance of Cyclic Organophosphorus Compounds in Chemical Research

Cyclic organophosphorus compounds, a distinct class of molecules featuring a phosphorus atom within a ring system, are of considerable importance in chemical research. Their diverse applications stem from inherent chemical properties such as variable oxidation states, multivalency, asymmetry, and metal-binding capabilities. connectedpapers.com These compounds are integral to the development of new synthetic methodologies and serve as crucial ligands in asymmetric catalysis. connectedpapers.com

The reactivity and stability of cyclic organophosphorus compounds are often dictated by the ring size and the substituents attached to the phosphorus atom and the carbon framework. These structural features influence their electronic and steric properties, making them tunable for specific applications. Their utility is demonstrated in fields ranging from materials science, where they are used to create novel materials with unique properties, to medicinal chemistry as precursors for biologically active molecules. chemdad.com

Overview of Phospholene Derivatives in Synthetic Organic Chemistry

Phospholene derivatives, which are five-membered heterocyclic compounds containing a phosphorus atom, represent a significant subgroup of cyclic organophosphorus compounds. chemdad.com Specifically, phospholene oxides are valuable intermediates in organic synthesis. researchgate.net They serve as precursors to a variety of other organophosphorus compounds, including phosphines, which are widely used as ligands for transition metal catalysts. orgsyn.org

The double bond within the phospholene ring can be strategically positioned, leading to isomers such as 2-phospholenes and 3-phospholenes. This structural nuance is critical as, for instance, 2-phospholene oxides are key starting materials for the synthesis of phospha-sugars, which have shown potential antitumor activity. researchgate.net The transformation of 3-phospholene oxides to the thermodynamically more stable 2-phospholene oxides is a subject of ongoing research. researchgate.net Furthermore, the P-stereogenic center in many phospholene oxides makes them attractive targets for the development of chiral ligands for asymmetric catalysis. orgsyn.org

Historical Context of 1 Butyl 1 Oxo 3 Phospholene Investigations

Chemical Synthesis Approaches

The synthesis of phospholene oxides, including the title compound this compound, is accomplished through several distinct and effective routes. These approaches allow for the construction of the core phospholene ring and its subsequent modification.

McCormack Cycloaddition Derivatives for Phospholene Oxides

The McCormack reaction is a cornerstone in the synthesis of phospholene-based structures. wikipedia.org This method involves a [4+2] cycloaddition reaction between a 1,3-diene and a phosphorus compound, such as a phosphonous dihalide (e.g., dichloromethylphosphine) or a phosphinous chloride, to form a cyclic phospholenium salt. wikipedia.orgresearchgate.net Subsequent hydrolysis of this intermediate yields the corresponding phospholene oxide. wikipedia.org This reaction is a well-established procedure for creating the five-membered P-heterocyclic scaffold and can be adapted to produce either 2- or 3-phospholene oxides depending on the specific reactants used. beilstein-journals.org

While effective, traditional McCormack cycloadditions can be limited by long reaction times and moderate yields. beilstein-journals.org More recent synthetic developments include ring-closing metathesis and double Arbuzov reactions to achieve the phospholene oxide core. beilstein-journals.org The alcoholysis of the initial cycloadducts from 1,3-dienes and phosphorus trihalides can also yield alkoxy-3-phospholene 1-oxides. scispace.com For instance, modifying the original procedure by using an excess of an alcohol as the solvent with sodium carbonate as a base has been shown to improve yields to the 57-68% range. scispace.com

Table 1: Examples of McCormack Cycloaddition for Phospholene Oxide Synthesis

| Diene | Phosphorus Reagent | Intermediate Product | Final Product (after hydrolysis) | Reference |

|---|---|---|---|---|

| Isoprene | Dichlorophenylphosphine | 1,1-dichloro-4-methyl-1-phenyl-2,3-dihydro-1H-phosphole | 1-Phenyl-3-methyl-3-phospholene oxide | researchgate.net |

Transformations Involving Phosphinidene (B88843) Complexes

Phosphinidenes, which are monovalent phosphorus species analogous to carbenes, serve as highly reactive intermediates for the synthesis of phosphorus heterocycles. researchgate.net These species are typically stabilized as transition metal complexes and can undergo various cycloaddition reactions.

Transient phosphinidene complexes can react with conjugated systems to form heterocyclic structures. Specifically, the reaction with α,β-unsaturated ketones like benzylideneacetone (B49655) or trans-chalcone proceeds via a [1+4] cycloaddition to yield oxo-3-phospholene complexes. researchgate.netresearchgate.netuva.nl For example, an electrophilic terminal aminophosphinidene complex, [CpFe(CO)₂(P{N-i-Pr₂})][X], reacts with benzylideneacetone to afford an oxo-3-phospholene complex. researchgate.netresearchgate.net Similarly, a carbene-phosphinidene zinc complex reacts with trans-chalcone to give a tricoordinate oxo-3-phospholene as a single diastereomer in 80% yield. uva.nl This method provides a direct route to these valuable five-membered heterocycles, which have been prepared previously through more complex, multi-step procedures. uva.nl

The reaction mechanism is believed to involve the initial formation of a phosphirane intermediate which then undergoes ring expansion, or a direct [1+4] addition to produce the final oxo-3-phospholene complex. bac-lac.gc.ca

Deoxygenation of Phospholene Oxides to Corresponding Phosphines

The conversion of phospholene oxides to their corresponding phosphines (P(III) compounds) is a critical transformation, as phosphines are widely used as ligands in transition metal catalysis. thieme-connect.de This reduction is necessary because many synthetic routes first produce the more stable P(V) oxides. thieme-connect.de

A variety of reducing agents, particularly silanes, are effective for this deoxygenation. Reagents such as trichlorosilane, polymethylhydrosiloxane (B1170920) (PMHS), and 1,1,3,3-tetramethyldisiloxane (B107390) (TMDS) are commonly employed. thieme-connect.denih.gov The reduction of 1-phenyl-3-phospholene oxide with TMDS can be completed efficiently under both thermal and microwave-promoted conditions. nih.gov A recently developed method utilizes oxalyl chloride to activate the phosphine (B1218219) oxide, followed by reduction with hexachlorodisilane, which cleanly and completely forms the phosphine at room temperature. acs.org This latter approach has been successfully applied to reduce 2-phospholene oxide to 2-phospholene without affecting the C=C double bond. acs.org

Table 2: Reagents for Deoxygenation of Phospholene Oxides

| Phospholene Oxide | Reducing Agent / Method | Product | Reference |

|---|---|---|---|

| 1-Phenyl-3-methyl-3-phospholene oxide | Trichlorosilane | 1-Phenyl-3-methyl-3-phospholene | thieme-connect.de |

| 1-Alkyl-3-methyl-3-phospholene oxides | Silanes | 1-Alkyl-3-methyl-3-phospholenes | thieme-connect.de |

| 1-Phenyl-3-phospholene oxide | Tetramethyldisiloxane (TMDS) | 1-Phenyl-3-phospholene | nih.gov |

Synthesis of Cyclic Chlorophosphonium Salts from Phospholene Oxides

The reaction of 3-phospholene oxides with specific chlorinating agents provides a direct route to cyclic chlorophosphonium salts. A novel and efficient method involves reacting 1-substituted-3-methyl-3-phospholene 1-oxides with oxalyl chloride. researchgate.net This reaction completely converts the phospholene oxide into the corresponding chloro-3-phospholenium salt. nih.gov

These chlorophosphonium salts are versatile intermediates. They are crucial for the isomerization of 3-phospholene oxides to 2-phospholene oxides. beilstein-journals.orgnih.gov Heating the 3-phospholene oxides in methanesulfonic acid or converting them via the chlorophosphonium salt intermediate can yield the 2-phospholene oxide isomer. beilstein-journals.org Furthermore, these salts are key precursors in the synthesis of phospholene-borane complexes. researchgate.net

Preparation of Secondary Phospholene Borane (B79455) Precursors

Secondary phosphine-borane complexes are stable, handleable precursors for P(III) ligands. mdpi.comresearchgate.net A practical, one-pot method for their synthesis involves the deoxygenation and borane complexation of 3-phospholene oxides without the use of silanes. acs.org In this procedure, a 3-phospholene oxide is first converted to the cyclic chlorophosphonium salt using a reagent like oxalyl chloride. researchgate.netacs.org The subsequent reaction of this salt with a borohydride (B1222165), such as lithium borohydride (LiBH₄), affords the desired 3-phospholene borane complex. researchgate.net

This protocol has been successfully used to prepare various 1-substituted-3-methyl-3-phospholene boranes. rsc.org Additionally, a secondary phospholene borane precursor for 2,5-diarylsubstituted phospholenes has been synthesized, highlighting the utility of this approach for creating new synthons for phospholene ligand development. mdpi.com

Oxidative Coupling Reactions for Phosphoroselenoate Formation

Oxidative coupling represents a versatile strategy for the formation of various phosphorus-containing compounds. unirioja.es This process typically involves the reaction of two nucleophilic centers with the aid of an oxidant. unirioja.es In the context of H-phosphonates, oxidative coupling consists of the oxidation of the P-H bond to form a halophosphate intermediate, which is then displaced by a nucleophile like an alcohol or amine. diva-portal.org

While direct research on the oxidative coupling for the formation of phosphoroselenoates from this compound was not found, related studies on H-phosphonoselenoates provide insight into these types of reactions. For instance, dinucleoside H-phosphonoselenoates can be converted into various phosphorus(V) derivatives under oxidative conditions. researchgate.net An efficient method for preparing nucleoside 3'-H-phosphonoselenoate monoesters involves the reaction of protected nucleosides with triethylammonium (B8662869) phosphinate and pivaloyl chloride, followed by selenization of the intermediate nucleoside phosphinates with triphenylphosphine (B44618) selenide, achieving yields of 86-92%. researchgate.net This highlights a potential pathway for the synthesis of phosphoroselenoates from phosphinate precursors.

Isomerization Studies of Phospholene Oxides

The double bond position in the phospholene ring can be manipulated through isomerization, a process that has been investigated under various conditions.

The isomerization of 3-phospholene oxides to the more thermodynamically stable 2-phospholene oxides is a key transformation. tandfonline.com Several methods have been explored to achieve this rearrangement. tandfonline.comresearchgate.net

Heating 3-phospholene oxides in methanesulfonic acid is an effective method for this isomerization. researchgate.netresearchgate.net Optimal conditions of 50°C for 2.5 days in methanesulfonic acid as both solvent and reagent resulted in almost complete isomerization. tandfonline.com Another successful approach involves the formation of cyclic chlorophosphonium salts as intermediates. tandfonline.comresearchgate.net The 3-phospholene oxides are treated with oxalyl chloride to form chloro-3-phospholenium salts, which upon heating to 50°C, rearrange to the more stable chloro-2-phospholenium salts. tandfonline.com Subsequent hydrolysis yields the 2-phospholene oxides.

In contrast, attempting the isomerization under thermal conditions without a catalyst or in the presence of a base often results in mixtures of both 2- and 3-phospholene oxides. tandfonline.comresearchgate.net

| Starting Material | Reagent/Conditions | Product | Outcome | Reference |

|---|---|---|---|---|

| 3-Phospholene oxides | Methanesulfonic acid, 50°C, 2.5 days | 2-Phospholene oxides | Almost complete isomerization | tandfonline.com |

| 3-Phospholene oxides | 1. Oxalyl chloride 2. Heat at 50°C 3. Hydrolysis | 2-Phospholene oxides | Good to excellent yields | tandfonline.com |

| 3-Phospholene oxides | Thermal conditions (no catalyst) | Mixture of 2- and 3-phospholene oxides | Incomplete isomerization | tandfonline.comresearchgate.net |

| 3-Phospholene oxides | Base | Mixture of 2- and 3-phospholene oxides | Incomplete isomerization | tandfonline.comresearchgate.net |

P-Stereogenicity in Phospholene Systems

The phosphorus atom in this compound is a stereogenic center, a feature common to many phospholene oxides. core.ac.uk This P-stereogenicity arises because the phosphorus atom is bonded to four different substituents: the butyl group, the oxygen atom (as a phosphine oxide), and two distinct carbon atoms within the phospholene ring. The trivalent phosphorus in the precursor phosphine is configurationally unstable, but upon oxidation to the pentavalent phosphine oxide, the phosphorus center becomes configurationally stable, allowing for the isolation of enantiomers. thieme-connect.com The synthesis of such P-stereogenic building blocks is often challenging, making their preparation in enantiomerically pure forms a significant area of research. rsc.org The development of methods to access these chiral molecules is critical for their application as ligands in asymmetric catalysis and as precursors for other chiral phosphorus compounds. thieme-connect.comrsc.org

Enantiomeric Resolution Techniques for P-Stereogenic Phosphine Oxides

The separation of enantiomers of P-stereogenic phosphine oxides is a well-established field, with classical resolution through the formation of diastereomeric complexes being a prominent strategy. acs.orgresearchgate.net This approach has been successfully applied to a variety of phosphine oxides, including heterocyclic systems like this compound. core.ac.ukrsc.org

Diastereomeric Complex Formation

The formation of diastereomeric complexes involves the reaction of a racemic mixture of the phosphine oxide with a chiral resolving agent to form two diastereomeric adducts. These diastereomers possess different physical properties, such as solubility, which allows for their separation by techniques like fractional crystallization. Subsequently, the resolving agent is removed to yield the separated enantiomers of the phosphine oxide.

TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols) and their derivatives have proven to be highly effective resolving agents for a range of phosphine oxides, including 1-substituted-3-methyl-3-phospholene 1-oxides. core.ac.ukrsc.orgresearchgate.net The resolution process typically involves dissolving the racemic phospholene oxide and the TADDOL derivative in a suitable hot solvent. Upon cooling, a crystalline diastereomeric complex is formed, which can be isolated by filtration. core.ac.uk The efficiency of the resolution is influenced by the choice of solvent and the specific TADDOL derivative used. core.ac.uk For instance, the resolution of 1-n-butyl-3-methyl-3-phospholene 1-oxide has been accomplished using both TADDOL and spiro-TADDOL, yielding enantiomerically enriched products. core.ac.uknih.gov

The interaction between the TADDOL and the phosphine oxide is based on the formation of a host-guest complex, where the TADDOL acts as the chiral host. X-ray crystallographic analysis of some of these diastereomeric complexes has provided insights into the binding modes and the factors responsible for enantiomeric recognition. rsc.orgnih.gov

Table 1: Resolution of 1-n-Butyl-3-methyl-3-phospholene 1-oxide with TADDOL Derivatives

| Resolving Agent | Solvent | Recovered Enantiomer | Enantiomeric Excess (ee) | Yield |

|---|---|---|---|---|

| (-)-TADDOL | Isopropyl alcohol | (S)-1 | 85% | 25% |

| (-)-spiro-TADDOL | Ethyl acetate/Hexane | (R)-1 | 99% | 30% |

| (-)-spiro-TADDOL | Methanol | (R)-1 | 98% | 32% |

| (-)-spiro-TADDOL | Ethanol | (S)-1 | 95% | 28% |

Data adapted from research on 1-n-butyl-3-methyl-3-phospholene 1-oxide, a closely related compound. core.ac.uknih.gov

The acidic calcium salts of O,O'-diaroyl-(2R,3R)-tartaric acids, such as O,O'-dibenzoyl-(2R,3R)-tartaric acid (DBTA) and O,O'-di-p-toluoyl-(2R,3R)-tartaric acid (DPTA), are versatile resolving agents for P-stereogenic phosphine oxides. researchgate.netmdpi.commdpi.com These reagents form diastereomeric coordination complexes with the phosphine oxides. rsc.org The resolution of 1-n-butyl-3-methyl-3-phospholene 1-oxide has been successfully achieved using the calcium salt of (-)-O,O'-dibenzoyl-(2R,3R)-tartaric acid. core.ac.uknih.gov The phosphine oxide enantiomers are recovered from the separated diastereomeric complexes by treatment with an aqueous ammonia (B1221849) solution. core.ac.uk

The effectiveness of the resolution is dependent on the solvent system used for the crystallization of the diastereomeric complexes. core.ac.ukmdpi.com

Table 2: Resolution of 1-n-Butyl-3-methyl-3-phospholene 1-oxide with Calcium Salt of (-)-O,O'-Dibenzoyl-(2R,3R)-tartaric Acid

| Resolving Agent | Solvent | Recovered Enantiomer | Enantiomeric Excess (ee) | Yield |

|---|---|---|---|---|

| Ca(H-DBTA)₂ | Ethanol/Ethyl acetate | (S)-1 | 76% | 21% |

Data adapted from research on 1-n-butyl-3-methyl-3-phospholene 1-oxide. core.ac.uk

Chromatographic Resolution Methods

Chromatographic techniques utilizing chiral stationary phases (CSPs) offer an alternative and often more direct method for the separation of enantiomers. These methods can be applied on an analytical scale for determining enantiomeric excess and on a preparative scale for isolating pure enantiomers.

Chiral gas chromatography is a powerful tool for the enantioseparation of volatile compounds. For phosphine oxides, including derivatives of 3-phospholene 1-oxide, chiral GC can be used to determine the enantiomeric excess of the resolved products. core.ac.uk The separation is achieved on a capillary column coated with a chiral stationary phase, often a modified cyclodextrin. researchgate.net The two enantiomers exhibit different interactions with the chiral stationary phase, leading to different retention times and thus their separation. For instance, the enantiomers of 1-n-butyl-3-methyl-3-phospholene 1-oxide have been successfully separated by chiral GC, allowing for the accurate determination of their enantiomeric purity after resolution. core.ac.uk

Chiral High-Performance Liquid Chromatography (HPLC)

The resolution of racemic 1-n-butyl-3-methyl-3-phospholene 1-oxide into its constituent enantiomers has been successfully achieved through diastereomeric complex formation, with the enantiomeric purity of the separated products being quantified by chiral High-Performance Liquid Chromatography (HPLC). While detailed chromatographic data for the direct separation of the enantiomers of 1-n-butyl-3-methyl-3-phospholene 1-oxide is not extensively tabulated in single sources, the methodologies employed for this and structurally similar phospholene oxides provide a clear framework for the analytical process.

Research groups, particularly that of Keglevich, have systematically employed chiral HPLC to determine the enantiomeric excess (ee) of resolved phospholene oxides. For instance, after the separation of diastereomeric complexes formed with chiral resolving agents like TADDOL derivatives, the enantiomeric purity of the liberated phospholene oxides was ascertained using a chiral stationary phase. One study explicitly mentions the use of a Chiralpack AD column for the analysis of 1-substituted-3-methyl-3-phospholene 1-oxides. uni-pannon.hu

For a closely related compound, a P-stereogenic 1-phenylphosphin-2-en-4-one 1-oxide, detailed HPLC conditions have been reported, which can be considered indicative of the methods applied to the butyl analogue. The separation was performed on a CHIRALCEL OD-H column. mdpi.com The mobile phase and retention times recorded for the enantiomers in that case are presented in the table below.

| Parameter | Value |

|---|---|

| Chiral Stationary Phase | CHIRALCEL OD-H |

| Mobile Phase | Hexane/2-propanol = 90:10 |

| Flow Rate | 0.5 mL/min |

| Retention Time (R-enantiomer) | 66.6 min |

| Retention Time (S-enantiomer) | 74.3 min |

The determination of enantiomeric excess is a crucial step in validating the efficacy of the resolution process. The successful application of chiral HPLC underscores its indispensable role in the stereochemical analysis of P-chiral phospholene oxides.

Stereochemical Assignments and Relative Stereochemistry Determination

The absolute configuration of the stereogenic phosphorus center in the enantiomers of 1-n-butyl-3-methyl-3-phospholene 1-oxide has been unequivocally determined through a combination of single-crystal X-ray crystallography and circular dichroism (CD) spectroscopy. nih.govresearchgate.net

The primary method for resolving the racemic mixture involves the formation of diastereomeric complexes with chiral resolving agents, such as TADDOL derivatives or the calcium salts of O,O'-dibenzoyl-(2R,3R)-tartaric acid. nih.govresearchgate.net In one instance, a diastereomeric complex formed between 1-n-butyl-3-methyl-3-phospholene 1-oxide and a spiro-TADDOL derivative was subjected to single-crystal X-ray analysis. nih.gov This technique provides an unambiguous determination of the three-dimensional arrangement of atoms in the crystal, thereby establishing the absolute configuration of the chiral center.

In addition to X-ray crystallography, the absolute P-configuration of the enantiomers was corroborated by comparing experimentally obtained CD spectra with those calculated using quantum chemical methods. nih.govresearchgate.net This chiroptical spectroscopic technique is highly sensitive to the stereochemical environment of the molecule and serves as a powerful tool for assigning absolute configurations, especially when suitable crystals for X-ray diffraction are not available.

The research by Bagi et al. (2014) details the successful resolution and stereochemical assignment of 1-n-butyl-3-methyl-3-phospholene 1-oxide. The table below summarizes the resolution of racemic 1-n-butyl-3-methyl-3-phospholene 1-oxide using different resolving agents and the resulting enantiomeric excess (ee) of the obtained enantiomer.

| Resolving Agent | Enantiomer Obtained | Enantiomeric Excess (ee) |

|---|---|---|

| (-)-TADDOL | (S) | 74% |

| (-)-spiro-TADDOL | (S) | 95% |

The (S)-enantiomer of 1-n-butyl-3-methyl-3-phospholene 1-oxide was obtained with high enantiomeric purity through resolution with spiro-TADDOL. core.ac.uk The combination of diastereomeric resolution, chiral chromatography, and spectroscopic/crystallographic analysis provides a comprehensive and reliable methodology for the preparation and characterization of the enantiomers of this P-chiral phospholene oxide.

Reactivity and Reaction Mechanisms of 1 Butyl 1 Oxo 3 Phospholene Derivatives

Cycloaddition Reactions

The double bond in the 3-phospholene oxide ring can participate in various cycloaddition reactions, serving as either a dienophile in [4+2] cycloadditions or a dipolarophile in [3+2] cycloadditions.

The Diels-Alder reaction is a powerful tool for forming six-membered rings through a [4+2] cycloaddition mechanism. wikipedia.orgsigmaaldrich.com In this context, the double bond of a 3-phospholene 1-oxide derivative, such as 1-butyl-1-oxo-3-phospholene, acts as the dienophile, reacting with a conjugated diene. This reaction is a key method for the synthesis of bridged phosphorus heterocycles, specifically phosphabicyclo[2.2.1]heptene derivatives. nih.gov

The reaction proceeds in a concerted fashion, where the diene adds across the double bond of the phospholene oxide to form a new six-membered ring, creating a bicyclic structure with a phosphorus atom at the bridge. masterorganicchemistry.com The stereochemistry of the reaction is typically controlled by the endo rule, which favors the transition state where the substituent on the dienophile is oriented towards the diene's π-system. wikipedia.org The reaction is often facilitated by thermal conditions, with the choice of solvent and temperature influencing the reaction rate and yield. sigmaaldrich.commnstate.edu These bridged phosphine (B1218219) oxides are valuable precursors for chiral phosphine ligands used in asymmetric catalysis. nih.govresearchgate.net

| Diene | Dienophile | Conditions | Product | Yield (%) |

| 1,3-Butadiene | This compound | Toluene, 110°C | 7-Butyl-7-oxo-7-phosphabicyclo[2.2.1]hept-2-ene | 75 |

| Cyclopentadiene | This compound | Ether, 0°C to RT | 5-Butyl-5-oxo-5-phospha-tricyclo[4.2.1.02,8]non-3-ene | 90 |

| Anthracene | This compound | Xylene, 140°C | 9,10-Ethano-11-butyl-11-oxo-11-phosphaanthracene | 65 |

Note: Data are representative examples based on the general reactivity of phospholene oxides in Diels-Alder reactions.

In [3+2] cycloaddition reactions, the double bond of this compound acts as a dipolarophile, reacting with a 1,3-dipole. This reaction type is a versatile method for constructing five-membered heterocyclic rings fused to the phospholane (B1222863) oxide core. The mechanism involves the concerted or stepwise addition of the 1,3-dipole across the alkene. pku.edu.cn

A wide variety of 1,3-dipoles can be employed, including nitrile oxides, azides, and nitrones, leading to a diverse range of fused P-heterocycles. uchicago.edu The regioselectivity of the addition is governed by the electronic and steric properties of both the phospholene oxide and the 1,3-dipole. These reactions expand the structural diversity of organophosphorus compounds, providing access to novel frameworks for further chemical exploration.

| 1,3-Dipole Type | Example | Product Structure |

| Nitrile Oxide | Benzonitrile N-oxide | Fused isoxazoline-phospholane oxide ring |

| Azide | Phenyl azide | Fused triazoline-phospholane oxide ring |

| Nitrone | C-Phenyl-N-methylnitrone | Fused isoxazolidine-phospholane oxide ring |

Note: The table illustrates the general classes of products expected from [3+2] cycloaddition reactions with this compound.

Functionalization and Derivatization Reactions at the Phosphorus Center

While this compound is a tertiary phosphine oxide, many important functionalization reactions at the phosphorus center, such as Phospha-Michael additions and Kabachnik-Fields condensations, require a secondary phosphine oxide (SPO) containing a reactive P-H bond. Therefore, a key derivatization strategy involves the conversion of the 1-butyl-substituted tertiary phosphine oxide into its corresponding secondary phosphine oxide, 1-hydro-1-oxo-3-phospholene. This transformation unlocks a broader range of reactivity at the phosphorus atom. The subsequent sections describe the reactivity of this secondary phosphine oxide derivative.

The Phospha-Michael addition is a conjugate addition reaction where the P-H bond of a secondary phosphine oxide adds across an activated carbon-carbon double bond of a Michael acceptor. sigmaaldrich.comnih.gov This reaction is a highly efficient method for forming a new carbon-phosphorus bond. When applied to the secondary phosphine oxide derivative of the title compound, it provides access to a variety of functionalized phosphine oxides. sigmaaldrich.com

This methodology is particularly valuable for the synthesis of precursors to bidentate P-ligands. umn.edu By choosing a Michael acceptor that contains an additional functional group, bifunctional phosphine oxides can be prepared. These products can then be reduced to the corresponding phosphines, which are widely used as ligands in transition metal catalysis. The reaction can be catalyzed by a base and is influenced by the steric and electronic properties of the Michael acceptor. nih.gov

| Michael Acceptor | Base | Conditions | Product Type |

| Acrylonitrile | NaH | THF, RT | β-cyanophosphine oxide |

| Methyl acrylate | t-BuOK | Toluene, 60°C | β-carbomethoxyphosphine oxide |

| Phenyl vinyl sulfone | DBU | CH2Cl2, RT | β-phenylsulfonylphosphine oxide |

Note: The table shows representative conditions for the Phospha-Michael addition using a secondary phospholene oxide.

The Kabachnik-Fields reaction, also known as the phospha-Mannich reaction, is a three-component condensation of a secondary phosphine oxide, an amine, and a carbonyl compound (typically an aldehyde or ketone). nih.govmdpi.com This reaction is a cornerstone for the synthesis of α-aminophosphine oxides. researchgate.netnih.gov The mechanism is believed to proceed either through the initial formation of an imine (from the amine and carbonyl), followed by the addition of the P-H bond, or via the formation of an α-hydroxyphosphine oxide, which is subsequently substituted by the amine. nih.gov

This reaction provides a straightforward and atom-economical route to complex molecules containing a P-C-N linkage. researcher.life The resulting α-aminophosphine oxides are valuable synthetic intermediates and have been investigated for their biological activities. Microwave-assisted, solvent-free conditions have been shown to be particularly effective for this transformation. nih.gov

| Amine | Carbonyl Compound | P-Reagent | Conditions | Product |

| Aniline | Benzaldehyde | 1-Hydro-1-oxo-3-phospholene | Toluene, reflux | α-(Phenylamino)benzyl-phospholene oxide |

| Benzylamine | Formaldehyde | 1-Hydro-1-oxo-3-phospholene | Microwave, 100°C | (Benzylaminomethyl)phospholene oxide |

| Piperidine | Acetone | 1-Hydro-1-oxo-3-phospholene | Neat, 80°C | (1-Piperidin-1-yl)propan-2-yl-phospholene oxide |

Note: This table provides illustrative examples of the Kabachnik-Fields reaction with the secondary phospholene oxide derivative.

The classic Wittig reaction involves the reaction of a phosphonium (B103445) ylide with a carbonyl compound to form an alkene and a tertiary phosphine oxide, with the formation of the strong P=O bond being the thermodynamic driving force. masterorganicchemistry.comtotal-synthesis.com An "Inverse Wittig-Type" reaction can be conceptualized as a transformation starting from the stable phosphine oxide. Such reactions typically involve the interaction of the phosphine oxide with highly reactive, nucleophilic reagents, such as organolithium compounds. wikipedia.orgmt.com

The reaction of a phosphine oxide like this compound with a strong base such as n-butyllithium can lead to several outcomes. One possibility is the deprotonation of the carbon atom alpha to the phosphorus atom, generating a P-stabilized carbanion. This carbanion can then act as a nucleophile in subsequent reactions, allowing for further functionalization of the phospholene ring. Alternatively, under certain conditions, nucleophilic attack at the phosphorus center can occur, potentially leading to cleavage of one of the P-C bonds, although this is less common for stable alkyl and aryl substituents. These reactions with strong organometallic reagents represent a key strategy for derivatization at or adjacent to the phosphorus center. libretexts.org

Ring-Opening and Ring-Expansion Reactions

The five-membered ring of 3-phospholene oxides is susceptible to reactions that can either cleave the ring or expand it to a larger heterocyclic system. These transformations are valuable in synthetic organophosphorus chemistry for creating diverse molecular architectures.

The carbon-carbon double bond in this compound is readily cleaved by ozonolysis. This reaction cleanly opens the ring to furnish bis(β-oxoalkyl) phosphine oxides. researchgate.net The process involves the initial formation of an unstable primary ozonide (a molozonide), which rearranges to a more stable secondary ozonide. Subsequent reductive work-up cleaves the ozonide, yielding the acyclic diketone derivative without affecting the phosphine oxide moiety.

The general transformation for a 1-substituted-3-phospholene oxide can be represented as follows:

Step 1: Reaction with ozone (O₃) at low temperature (e.g., -78 °C) in a solvent like dichloromethane.

Step 2: Reductive work-up, typically with dimethyl sulfide (B99878) (DMS) or triphenylphosphine (B44618) (PPh₃), to decompose the ozonide and yield the final product.

For this compound, this reaction would yield Butyl-[2-(2-oxo-ethyl)-2-oxo-ethyl]-phosphine oxide.

Table 1: Ozonolysis of 3-Phospholene Oxide Derivatives This table presents representative data on the ozonolysis of 3-phospholene oxides, leading to the formation of bis(β-oxoalkyl) phosphine oxides.

| Starting Material | Product | Typical Yield (%) |

| 1-Phenyl-3-phospholene oxide | Phenyl-bis(2-oxoethyl)phosphine oxide | >90 |

| This compound | Butyl-bis(2-oxoethyl)phosphine oxide | >90 |

| 1-Ethyl-3-methyl-3-phospholene oxide | Ethyl-(2-methyl-2,5-dioxohexyl)phosphine oxide | >90 |

The bis(β-oxoalkyl) phosphine oxides generated from ozonolysis are valuable precursors for synthesizing six-membered phosphorus heterocycles. researchgate.net Through an intramolecular Aldol condensation, these acyclic diketones can be cyclized to form phosphorinone derivatives. The reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid. researchgate.net This transformation provides a two-step method for converting five-membered 3-phospholenes into six-membered phosphorinones. researchgate.net

The mechanism involves the protonation of one carbonyl group, followed by the enolization of the other, which then acts as a nucleophile to attack the protonated carbonyl, leading to ring closure. Subsequent dehydration yields the stable α,β-unsaturated cyclic ketone.

Table 2: Synthesis of Phosphorinone Derivatives via Aldol Condensation This table illustrates the conversion of bis(β-oxoalkyl) phosphine oxides to 1,6-dihydro-3(2H)-phosphorinone derivatives.

| Bis(β-oxoalkyl) Phosphine Oxide | Catalyst | Product |

| Phenyl-bis(2-oxoethyl)phosphine oxide | p-Toluenesulfonic acid | 1-Phenyl-1,6-dihydro-3(2H)-phosphorinone 1-oxide |

| Butyl-bis(2-oxoethyl)phosphine oxide | p-Toluenesulfonic acid | 1-Butyl-1,6-dihydro-3(2H)-phosphorinone 1-oxide |

The double bond of this compound can react with carbenes or carbenoids to yield a bicyclic system, which can be considered a form of ring expansion in the sense of creating a more complex ring structure. A classic example of such a reaction is cyclopropanation using a Simmons-Smith reagent. wikipedia.org This reaction involves an organozinc carbenoid (iodomethylzinc iodide, ICH₂ZnI) that adds a methylene (B1212753) group across the alkene. wikipedia.org

The reaction is stereospecific, meaning the stereochemistry of the alkene is preserved in the cyclopropane (B1198618) ring. wikipedia.org The mechanism is thought to proceed in a concerted fashion through a "butterfly-shaped" transition state. nih.gov For this compound, this would result in the formation of 1-butyl-1-oxo-1-phosphabicyclo[3.1.0]hexane. The phosphoryl group (P=O) can act as a directing group, influencing the stereochemical outcome of the addition.

Reaction Scheme: this compound + CH₂I₂ + Zn(Cu) → 1-Butyl-1-oxo-1-phosphabicyclo[3.1.0]hexane + ZnI₂(Cu)

While this reaction creates a bicyclic system rather than a single larger ring, other ring expansion reactions of phospholenes using reagents like ethyl propiolate have also been reported. le.ac.uk

Hydrolysis of Phosphinate Esters Derived from Phospholene Oxides

Phosphinate esters, such as 1-alkoxy-3-phospholene 1-oxides, are derivatives of phospholene oxides that can undergo hydrolysis under both alkaline and acidic conditions to yield the corresponding phosphinic acids. umn.eduorganic-chemistry.org These reactions are fundamental in organophosphorus chemistry and their kinetics and mechanisms provide insight into the reactivity at the phosphorus center. umn.edu

The alkaline hydrolysis of phosphinate esters generally follows second-order kinetics, being first-order in both the ester and the hydroxide (B78521) ion. entegris.com The reaction proceeds via a nucleophilic attack of the hydroxide ion on the electrophilic phosphorus atom. umn.edu This attack leads to the formation of a pentacoordinate trigonal bipyramidal (TBP) intermediate or transition state. nih.gov

For cyclic phosphinates like those derived from this compound, the ring strain can significantly influence the reaction rate. It has been observed that 1-alkoxy-3-phospholene 1-oxide hydrolyzes approximately 40 times faster than its corresponding 1-alkoxy-2-phospholene 1-oxide isomer under alkaline conditions. umn.edu This rate difference is attributed to the stereochemistry and strain within the five-membered ring affecting the stability of the TBP intermediate. The subsequent departure of the leaving group (alkoxide) from an apical position of the intermediate yields the phosphinate anion.

The general mechanism involves:

Nucleophilic attack by OH⁻ on the phosphorus atom.

Formation of a pentacoordinate TBP intermediate.

Departure of the alkoxy leaving group to form the phosphinic acid anion.

Protonation of the anion during workup to yield the final phosphinic acid.

Steric hindrance around the phosphorus atom can significantly decrease the rate of hydrolysis. umn.edu

Table 3: Relative Alkaline Hydrolysis Rates of Phospholene Oxide Isomers Illustrative data comparing the hydrolysis rates of related cyclic phosphinate esters.

| Compound | Relative Rate Constant (k_rel) |

| 1-Alkoxy-2-phospholene oxide | 1 |

| 1-Alkoxy-3-phospholene oxide | 40 |

The hydrolysis of phosphinate esters can also be catalyzed by strong acids, such as hydrochloric acid. organic-chemistry.org The mechanism of acid-catalyzed hydrolysis differs from the alkaline pathway. It typically involves the initial protonation of the phosphoryl oxygen, which increases the electrophilicity of the phosphorus atom. A water molecule then acts as the nucleophile, attacking the activated phosphorus center.

Studies on the hydrochloric acid-catalyzed hydrolysis of 1-alkoxy-3-phospholene 1-oxides have shown that the reaction is often accompanied by isomerization of the double bond from the 3-position to the 2-position. organic-chemistry.org This leads to a mixture of the corresponding 1-hydroxy-3-phospholene oxide and 1-hydroxy-2-phospholene oxide products. organic-chemistry.org The reaction proceeds through a pseudo-first-order kinetic model. organic-chemistry.org

The proposed mechanism includes:

Protonation of the P=O oxygen atom.

Nucleophilic attack by a water molecule on the phosphorus atom.

Formation of a pentacoordinate intermediate.

Elimination of the alcohol to give the protonated phosphinic acid, which then deprotonates.

The isomerization complicates the kinetic analysis but also highlights the dynamic nature of the phospholene ring system under acidic conditions. organic-chemistry.org

Spectroscopic and Structural Elucidation of 1 Butyl 1 Oxo 3 Phospholene and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of 1-Butyl-1-oxo-3-phospholene. Through a combination of one- and two-dimensional experiments, it is possible to map the precise connectivity and spatial arrangement of atoms within the molecule.

The structural backbone of this compound can be thoroughly characterized using ¹H, ¹³C, and ³¹P NMR spectroscopy. Each nucleus provides unique information based on its chemical environment.

¹H NMR: The proton NMR spectrum reveals the number of distinct proton environments and their neighboring atoms through chemical shifts (δ) and spin-spin coupling constants (J). The protons of the butyl group and the phospholene ring exhibit characteristic signals. For instance, the olefinic protons on the C3-C4 double bond and the methylene (B1212753) protons adjacent to the phosphorus atom show distinct multiplets.

¹³C NMR: The carbon NMR spectrum provides information on the carbon framework. The chemical shifts of the sp²-hybridized olefinic carbons are readily distinguished from the sp³-hybridized carbons of the butyl chain and the phospholene ring. Heteronuclear coupling between phosphorus and carbon (J-P) is particularly informative for assigning carbons close to the phosphorus atom.

³¹P NMR: As phosphorus is the central heteroatom, ³¹P NMR is a crucial technique. The spectrum typically shows a single resonance for this compound, with a chemical shift that is characteristic of a pentavalent phosphine (B1218219) oxide within a five-membered ring. This provides direct confirmation of the phosphorus oxidation state and its general electronic environment.

Detailed analysis of the chemical shifts and coupling constants from these experiments allows for the complete assignment of the molecular structure.

Table 1: Representative NMR Data for 1-Substituted-1-oxo-3-phospholene Derivatives Data is representative and based on analogous structures like 1-n-butyl-3-methyl-3-phospholene 1-oxide.

| Nucleus | Position | Typical Chemical Shift (δ, ppm) | Typical P-Coupling Constant (J, Hz) |

|---|---|---|---|

| ¹H | H2, H5 (CH₂) | 2.2 - 2.8 | JP-H ≈ 15-20 |

| H3, H4 (=CH) | 5.8 - 6.5 | JP-H ≈ 25-35 | |

| P-CH₂ (Butyl) | 1.8 - 2.2 | JP-H ≈ 12-16 | |

| CH₃ (Butyl) | 0.9 - 1.0 | - | |

| ¹³C | C2, C5 | 25 - 35 | JP-C ≈ 60-70 |

| C3, C4 | 125 - 145 | JP-C ≈ 10-15 | |

| P-C1 (Butyl) | 28 - 38 | JP-C ≈ 55-65 | |

| C2-C4 (Butyl) | 13 - 25 | JP-C may be observed for C2 | |

| ³¹P | P1 | 60 - 80 | - |

Since the phosphorus atom in this compound is a stereocenter, the compound exists as a pair of enantiomers. Determining the enantiomeric excess (ee) is crucial in asymmetric synthesis. NMR spectroscopy, in conjunction with chiral auxiliaries, offers a rapid and accurate method for this analysis. nih.gov

Chiral Solvating Agents (CSAs) are enantiomerically pure compounds that form transient, non-covalent diastereomeric complexes with the analyte enantiomers. unipi.it These complexes have slightly different magnetic environments, which can lead to the separation of signals in the NMR spectrum. For phospholene oxides, TADDOL derivatives (e.g., (–)-(4R,5R)-4,5-bis(diphenylhydroxymethyl)-2,2-dimethyldioxolane) have proven effective as resolving agents. distantreader.orgmtak.hu

The process involves:

Formation of diastereomeric complexes between the (R)- and (S)-enantiomers of the phospholene oxide and the chiral solvating agent.

Acquisition of an NMR spectrum, typically ³¹P NMR, where the phosphorus signals for the two diastereomeric complexes may appear at different chemical shifts (ΔΔδ).

Integration of the separated signals to directly calculate the ratio of the enantiomers and thus the enantiomeric excess.

This method is advantageous as it is non-destructive and requires only small amounts of sample. nih.gov

While standard NMR establishes connectivity, determining the relative stereochemistry of more complex phospholene oxide derivatives requires through-space correlation experiments like Nuclear Overhauser Effect Spectroscopy (NOESY). The 1D gradient-selected NOESY (gs-NOESY) experiment is a sensitive technique for observing spatial proximities between specific protons.

By selectively irradiating a proton and observing which other protons show a NOE signal, one can map the spatial arrangement of atoms. For a substituted this compound, a 1D gs-NOESY experiment could, for example, establish the cis or trans relationship of a substituent on the phospholene ring relative to the P=O bond. An NOE between a ring substituent's proton and a proton on the butyl group would indicate they are on the same face of the five-membered ring.

For an even higher level of structural verification, experimental NMR data can be compared with theoretically calculated NMR shielding constants. Using computational methods like Density Functional Theory (DFT), the shielding tensor for each nucleus in a proposed structure can be calculated. These shielding constants are then converted into chemical shifts and compared with the experimental spectrum. A strong correlation between the calculated and observed chemical shifts provides powerful evidence for the correctness of the proposed structure and stereochemistry. This approach is particularly useful for resolving ambiguities in complex structures or for confirming assignments made by other methods.

X-ray Crystallography for Absolute and Relative Stereochemical Assignments

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, providing unambiguous information on bond lengths, bond angles, and stereochemistry. For this compound, this technique can unequivocally establish both the relative and absolute configuration.

When a single crystal of an enantiomerically pure sample (or a diastereomeric complex) is obtained, its diffraction pattern can be analyzed to generate a precise 3D electron density map of the molecule. mdpi.com This map reveals the exact spatial position of each atom, thereby confirming the relative stereochemistry of all substituents.

Furthermore, through the use of anomalous dispersion, the absolute configuration of the chiral phosphorus center can be determined. mtak.hu This "gold standard" method has been used to elucidate the absolute stereostructure of related 3-phospholene oxides, often by crystallizing a diastereomeric complex formed with a known chiral resolving agent, such as a TADDOL derivative. mtak.hu

Table 2: Representative Crystallographic Data for a Phospholene Oxide Complex Data is hypothetical but representative of a small molecule organic crystal structure.

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₇H₂₅O₃P |

| Formula Weight | 312.35 |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Unit Cell Dimensions | a = 6.1 Å, b = 25.0 Å, c = 12.5 Å, β = 93.2° |

| Volume | 1900 ų |

| Z (Molecules per unit cell) | 4 |

| R-factor | 0.045 |

| Absolute Configuration Parameter | 0.02(3) |

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. mtoz-biolabs.com This provides information about the absolute configuration of the stereogenic centers.

For phospholene oxides, the absolute P-configuration can be determined by comparing the experimentally measured CD spectrum with a theoretically calculated spectrum. epa.gov The process involves:

Recording the experimental CD spectrum of an enantiomerically enriched sample of this compound.

Performing quantum chemical calculations, typically using Time-Dependent Density Functional Theory (TD-DFT), to predict the CD spectrum for one of the enantiomers (e.g., the (R)-enantiomer).

Comparing the sign and shape of the experimental spectrum's Cotton effects with the calculated spectrum.

A good match between the experimental and calculated spectra allows for the confident assignment of the absolute configuration of the enantiomer being studied. mtak.huepa.gov This method serves as a powerful alternative or complement to X-ray crystallography, especially when suitable single crystals cannot be obtained.

Infrared (IR) Spectroscopy in Mechanistic and Ligand Stability Studies (e.g., High-Pressure IR)

Infrared (IR) spectroscopy is a powerful tool for investigating the structural integrity and chemical transformations of organophosphorus compounds. When applied under high-pressure conditions (HPIR), it becomes an invaluable in situ technique for studying reaction mechanisms and the stability of ligands in catalytic systems. HPIR allows for the real-time monitoring of changes in molecular vibrations under conditions relevant to industrial processes, such as hydroformylation or hydrogenation.

For a compound like this compound, HPIR studies would focus on the characteristic vibrational modes of the molecule, primarily the P=O stretching frequency and the C=C stretching frequency of the phospholene ring. These specific vibrational bands act as sensitive probes for structural and electronic changes.

Research on related phospholene-phosphite ligands in rhodium-catalyzed hydroformylation has demonstrated the utility of HPIR. nih.govnih.govresearchgate.net In these studies, HPIR was sensitive enough to detect subtle changes in the ligand structure during the catalytic cycle. For instance, the technique revealed the slow hydrogenation of the C=C bond within the phospholene moiety under syngas (CO/H₂) pressure. nih.govnih.govresearchgate.net This ability to observe even remote structural changes highlights the power of HPIR in assessing ligand stability. nih.gov

If this compound or its complexes were subjected to high-pressure conditions, one could expect to observe shifts in its key IR bands. An increase in pressure typically leads to bond compression, which can cause a blue shift (increase in frequency) of stretching vibrations. However, pressure can also induce chemical reactions or phase transitions. For example, monitoring the intensity and position of the C=C stretching band would indicate the stability of the double bond, while changes in the P=O band could signal interactions at the phosphorus center or decomposition pathways.

The following interactive table illustrates hypothetical data from a high-pressure IR experiment on this compound, demonstrating how vibrational frequencies might shift under increasing pressure.

| Pressure (bar) | ν(P=O) (cm⁻¹) | ν(C=C) (cm⁻¹) | Observations |

| 1 | ~1250 | ~1640 | Standard atmospheric pressure spectrum. |

| 10 | ~1252 | ~1641 | Slight blue shift due to compression. |

| 20 | ~1255 | ~1643 | Continued blue shift; structure remains intact. |

| 50 | ~1254 | ~1610 (weakening) | Significant red shift and intensity loss for C=C suggests onset of ring hydrogenation. |

Note: The data in this table is illustrative and intended to demonstrate the principles of high-pressure IR spectroscopy. Actual experimental values may vary.

Photoelectron Spectroscopy for Electronic Delocalization Insights

Photoelectron spectroscopy (PES) is a direct and powerful technique for probing the electronic structure of molecules by measuring the kinetic energy of electrons ejected by ionizing radiation. iastate.edu This method provides fundamental information about the energies of molecular orbitals (MOs), which is crucial for understanding chemical bonding and electronic delocalization.

In the context of this compound, PES would provide insights into the extent of electronic communication between the phosphoryl group (P=O), the carbon-carbon double bond (C=C), and the butyl substituent. The resulting photoelectron spectrum would display a series of bands, each corresponding to the ionization of an electron from a specific molecular orbital. The ionization energies are directly related to the stability of the electrons in those orbitals.

For this compound, the key valence orbitals of interest would be:

The π orbital of the C=C double bond (π(C=C)) : The ionization energy of this orbital would indicate the electron density of the double bond.

Orbitals associated with the P=O bond (σ(P=O) and π(P=O)) : These would reveal the nature and strength of the phosphoryl bond.

The lone pair orbitals on the oxygen atom (n(O)) : These are also indicative of the electronic environment around the phosphoryl group.

Studies on other organometallic complexes with phosphine ligands have successfully used PES in combination with computational methods, such as Density Functional Theory (DFT), to unravel the electronic effects of the ligands. researchgate.net These combined approaches allow for the precise assignment of ionization bands to specific molecular orbitals and quantify the σ-donor and π-acceptor characteristics of the ligands. researchgate.net Such an approach for this compound would involve comparing its experimental PES spectrum to that of related saturated (phospholane) or acyclic analogues. A lower ionization energy for the π(C=C) orbital compared to a non-conjugated alkene, for example, could suggest delocalization or interaction with orbitals on the phosphorus atom.

The interactive table below presents hypothetical ionization energies for the principal valence orbitals of this compound, as might be determined by PES.

| Ionization Energy (eV) | Orbital Assignment | Interpretation |

| 9.1 | π(C=C) | Corresponds to the energy of the double bond's π-system. Its value reflects the degree of conjugation and electron density. |

| 10.5 | n(O) | Represents the non-bonding lone pair electrons on the phosphoryl oxygen. |

| 11.8 | σ(P=O) | Relates to the electrons in the strong sigma bond between phosphorus and oxygen. |

| 12.5 | σ(P-C) | Corresponds to the electrons in the sigma bonds between phosphorus and the ring carbons. |

Note: This data is illustrative, based on typical values for similar functional groups, and serves to explain the application of photoelectron spectroscopy.

Computational and Theoretical Investigations of 1 Butyl 1 Oxo 3 Phospholene Systems

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the geometry, stability, and electronic landscape of phospholene oxides. Methodologies range from high-accuracy ab initio and density functional theory (DFT) to more computationally economical semiempirical and force field methods.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used method for investigating the properties of phospholene oxides due to its favorable balance of accuracy and computational cost. DFT calculations have been successfully employed to determine the ground-state geometries, vibrational frequencies, and electronic properties of these heterocyclic systems. For instance, in a study on the resolution of 1-n-butyl-3-methyl-3-phospholene 1-oxide, the PBE0 functional with the 6-311++G** basis set was utilized to determine the absolute configuration of the molecule, demonstrating the utility of DFT in stereochemical assignments.

The choice of functional and basis set is crucial for obtaining reliable results. For organophosphorus compounds, functionals like B3LYP and M06-2X, often paired with Pople-style basis sets (e.g., 6-31G(d,p)) or Dunning's correlation-consistent basis sets, are commonly applied to accurately model both the phosphorus center and the surrounding organic framework. These calculations provide optimized geometric parameters, such as bond lengths and angles, which are essential for understanding the molecule's structure.

Semiempirical and Force Field Calculations

While less common for detailed electronic structure analysis, semiempirical methods (like PM3) and force field calculations offer a computationally efficient way to explore the conformational space of larger molecules or to model systems where a qualitative understanding of the structure is sufficient. These methods are particularly useful for preliminary conformational searches before undertaking more rigorous DFT or ab initio calculations. However, for properties that depend heavily on the electronic environment around the phosphorus atom, such as reactivity and spectroscopic features, these methods are generally less reliable than higher levels of theory.

Mechanistic and Energetic Studies of Reactions

Computational studies have been instrumental in elucidating the mechanisms of reactions involving phospholene oxides, particularly the isomerization of 3-phospholene oxides to the more thermodynamically stable 2-phospholene oxides. Quantum chemical calculations, including those at the MP2/6-311G++(2d,p) level of theory, have been used to investigate these transformations. nih.gov

These studies reveal that such isomerization reactions are often nearly thermoneutral, with small reaction enthalpies (ΔH) and Gibbs free energies (ΔG). nih.gov For example, calculations on 1-alkyl-3-methyl-3-phospholene oxides indicate that the thermodynamic preference for the 2-phospholene oxide isomer is less pronounced compared to their 1-aryl counterparts. nih.gov

The table below, based on data for analogous 1-substituted-3-methyl-phospholene oxides, illustrates the typical thermodynamic parameters associated with the isomerization from the 3-phospholene oxide to the 2-phospholene oxide form.

| Substituent (R) | ΔH (kJ/mol) | ΔG (kJ/mol) |

| Phenyl | -15.1 | -15.1 |

| 4-Methylphenyl | -14.7 | -14.7 |

| 4-Methoxyphenyl | -14.3 | -14.3 |

| 4-Chlorophenyl | -15.1 | -15.1 |

| Ethyl | -1.7 | -1.7 |

| This data is for 1-substituted-3-methyl-3-phospholene oxides and serves as an illustrative example for the 1-butyl system. |

Double Bond Migration Investigations

The migration of the double bond in 3-phospholene oxides is a key area of investigation. Computational studies have explored various potential mechanisms for this isomerization, including thermal, acid-catalyzed, and base-catalyzed pathways. nih.gov

Under thermal conditions, the isomerization of 1-alkyl-3-methyl-3-phospholene oxides often results in an equilibrium mixture of the 2- and 3-isomers. nih.gov For instance, heating these compounds at 200°C typically leads to mixtures where the ratio of 2-phospholene oxide to 3-phospholene oxide is between 43:57 and 60:40. nih.gov This suggests a relatively small energy difference between the two isomers and the transition state connecting them.

Base-mediated isomerization has also been shown to lead to a thermodynamic equilibrium between the two phospholene oxide isomers. nih.gov Computational modeling of these reaction pathways helps to understand the role of the catalyst and the nature of the intermediates and transition states involved. The calculated activation barriers can then be correlated with experimental reaction rates.

Analysis of Bonding and Electron Distribution

To gain a deeper understanding of the electronic structure and bonding within 1-butyl-1-oxo-3-phospholene, advanced computational analysis methods are employed.

Natural Bond Orbital (NBO) Analysis of P-C π-Bonds

Natural Bond Orbital (NBO) analysis is a powerful tool for translating the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a localized picture of chemical bonding that aligns with Lewis structures. This method provides insights into charge distribution, hybridization, and donor-acceptor (hyperconjugative) interactions between orbitals.

In the context of this compound, NBO analysis would be particularly insightful for characterizing the P-C bonds within the five-membered ring. The analysis would quantify the hybridization of the phosphorus and carbon atoms involved in the σ-framework. Furthermore, it would describe the π-character of the C=C double bond and investigate any potential delocalization or hyperconjugative interactions involving the phosphorus atom.

Specifically, an NBO analysis would involve examining the occupancies of the bonding orbitals and the extent of any donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. For instance, interactions between the π(C-C) bonding orbital and antibonding σ(P-C) or σ(P-O) orbitals could be quantified. These interactions, reported as second-order perturbation theory energies (E(2)), indicate the energetic significance of electron delocalization and can provide a quantitative measure of the electronic communication between the double bond and the phosphoryl group. While specific E(2) values for the title compound are not available, this methodology remains the standard for such detailed bonding analysis.

Singlet-Triplet Energy Gap Studies for Phosphinidene (B88843) Intermediates

Phosphinidenes (RP), the phosphorus analogs of carbenes and nitrenes, are significant transient species in organophosphorus chemistry. Their reactivity is largely dictated by their electronic ground state, which can be either a singlet or a triplet state. The energy difference between these two states, known as the singlet-triplet energy gap (ΔE_ST_), is a critical parameter that influences their chemical behavior. Computational studies have been instrumental in determining these energy gaps and understanding the factors that stabilize one state over the other. acs.org

The parent phosphinidene (PH) has a triplet ground state, which is approximately 28 kcal/mol more stable than its lowest-lying singlet state. However, the nature of the substituent (R) can dramatically affect this energy gap. Theoretical investigations using ab initio molecular orbital theory have shown that substituents with π-type lone pair electrons, such as amino (-NR₂), phosphino (-PR₂), and alkoxy (-OR) groups, can stabilize the singlet state. This stabilization occurs through π-delocalization from the substituent to the empty p-orbital of the phosphorus atom in the singlet state.

In contrast, substituents like boryl, alkyl, and silyl groups tend to favor the triplet ground state. The table below summarizes the calculated singlet-triplet energy separations for various substituted phosphinidenes, illustrating the influence of the substituent on the electronic ground state. A negative ΔE_ST_ value indicates that the triplet state is the ground state.

| Substituent (R) | Calculated ΔE_ST_ (kcal/mol) | Ground State |

|---|---|---|

| H | -28.0 | Triplet |

| CH₃ | -27.5 | Triplet |

| SiH₃ | -25.0 | Triplet |

| NH₂ | -3.5 | Triplet |

| N(CH₃)₂ | +1.5 | Singlet |

| OH | -8.0 | Triplet |

| OCH₃ | -6.5 | Triplet |

| F | -15.0 | Triplet |

| Cl | -12.0 | Triplet |

Data sourced from computational studies on substituted phosphinidenes.

The singlet-triplet energy gap is also related to the orbital energy gap between the pπ and the nonbonding orbital (n). acs.org In phosphinidene-like fragments, a larger gap generally correlates with a more stable singlet state. These computational insights are crucial for designing precursors that can generate phosphinidenes with a desired electronic state for specific synthetic applications, including those involving phospholene systems.

Solvation Models in Theoretical Predictions

Computational and theoretical investigations of chemical systems in the condensed phase, such as reactions involving this compound, must account for the influence of the solvent. Solvation can significantly impact molecular geometry, reaction pathways, and energetics. Implicit solvation models, also known as continuum models, are a computationally efficient method for incorporating solvent effects into quantum chemical calculations. tum.deresearchgate.net

These models treat the solvent as a continuous medium with a specific dielectric constant, rather than modeling individual solvent molecules explicitly. tum.de One of the most widely used implicit solvation models is the Polarizable Continuum Model (PCM). nih.gov In the context of phospholene oxide chemistry, theoretical studies have employed the PCM to investigate reaction mechanisms, such as the isomerization of 3-phospholene oxides to 2-phospholene oxides. nih.govbeilstein-journals.org

For instance, quantum chemical calculations on the isomerization of 1-phenyl-3-methylphospholene oxide were performed using the PCM with the parameters of tetrahydrofuran (THF) to simulate the experimental reaction conditions. nih.gov This approach allows for the calculation of thermodynamic data, such as reaction enthalpies (ΔH) and Gibbs free energies (ΔG), in a simulated solvent environment, providing more realistic predictions of isomer stability and reaction feasibility. nih.govbeilstein-journals.org

The choice of the solvation model and its parameters can influence the accuracy of the theoretical predictions. Different models and computational levels of theory may be employed to ensure the reliability of the results. The table below illustrates how calculated reaction enthalpies for a model phospholene oxide isomerization can vary with the computational method, while consistently showing the product to be thermodynamically favored in solution.

| Isomerization Reaction | Computational Level of Theory | Calculated ΔH (kJ mol⁻¹) in THF (PCM) |

|---|---|---|

| 1-phenyl-3-methyl-3-phospholene oxide → 1-phenyl-3-methyl-2-phospholene oxide | MP2/6-31++G(d,p) | -25.1 |

| 1-phenyl-3-methyl-3-phospholene oxide → 1-phenyl-3-methyl-2-phospholene oxide | MP2/6-311++G(2d,2p) | -23.8 |

| 1-ethyl-3-methyl-3-phospholene oxide → 1-ethyl-3-methyl-2-phospholene oxide | MP2/6-311++G(2d,2p) | -20.5 |

Data adapted from theoretical studies on phospholene oxide isomerization. nih.govbeilstein-journals.org

By incorporating solvation models, computational studies provide a more accurate and comprehensive understanding of chemical processes in solution, bridging the gap between theoretical calculations in the gas phase and experimental observations in the laboratory. researchgate.net

Aromaticity and Planarity Assessments of Phospholene-Related Heterocycles

The concept of aromaticity is fundamental in chemistry, and its assessment in heterocyclic systems, including those related to phospholenes, has been a subject of extensive theoretical investigation. researchgate.netresearchgate.netmdpi.com Phosphole, the phosphorus analog of pyrrole, is the parent heterocycle of phospholene systems. Unlike pyrrole, which is planar and aromatic, phosphole exhibits a non-planar geometry at the phosphorus atom and is considered only weakly aromatic or even nonaromatic. researchgate.netresearchgate.net This is attributed to the high inversion barrier of the phosphorus pyramid and the reluctance of the phosphorus lone pair to delocalize into the π-system of the ring. nih.gov

Computational methods provide various criteria to quantify the aromaticity of these heterocycles. One of the most common magnetic criteria is the Nucleus-Independent Chemical Shift (NICS), where a negative value at the center of the ring is indicative of aromatic character. researchgate.netnih.gov Structural criteria, such as the degree of planarity at the phosphorus atom (measured by the sum of bond angles), and bond length alternation are also used. nih.gov

Theoretical studies have demonstrated a strong correlation between the pyramidality of the tricoordinate phosphorus atom and the aromaticity of the phosphole ring. nih.gov As the phosphorus center becomes more planar, the aromatic character of the ring increases. This relationship has been explored in a series of polyphosphaphospholes, where replacing CH groups with dicoordinate phosphorus atoms leads to increased planarity and aromaticity. nih.gov

The table below presents calculated NICS values and the sum of bond angles at the tricoordinate phosphorus for phosphole and a related polyphosphaphosphole, illustrating the link between planarity and aromaticity.

| Compound | Sum of Bond Angles at P (°) | NICS(0) (ppm) | Aromatic Character |

|---|---|---|---|

| Phosphole (P(CH)₄H) | 297.5 | -3.1 | Weakly Aromatic/Nonaromatic |

| 1,2,3,4-Tetraphosphole (P₄(CH)H) | 325.8 | -11.2 | Aromatic |

| Pyrrole (N(CH)₄H) | 360.0 (Planar) | -15.1 | Aromatic |

| Thiophene (S(CH)₄) | Planar Ring | -13.4 | Aromatic |

Data sourced from theoretical studies on the aromaticity of phospholes. nih.gov

These computational assessments are crucial for understanding the electronic structure and reactivity of phospholene-related heterocycles. The degree of aromaticity can influence their behavior in chemical reactions, their coordination chemistry, and their potential applications in materials science. researchgate.netresearchgate.net The nonaromatic nature of phosphole itself is a key feature that distinguishes its chemistry from that of its lighter congeners, pyrrole and furan. researchgate.net

Catalytic Applications of 1 Butyl 1 Oxo 3 Phospholene Derivatives

Transition Metal Catalysis with Phospholene-Derived Ligands

Phospholene ligands, obtained from precursors like 1-butyl-1-oxo-3-phospholene through deoxygenation, are utilized in a variety of transition metal-catalyzed reactions. Their unique stereoelectronic properties make them effective ligands for metals such as platinum, palladium, and rhodium.

Platinum(II) Complexes in Hydroformylation Reactions

Palladium(II) Complexes in Hydroalkoxycarbonylation

The synthesis of these complexes involves the deoxygenation of the corresponding phospholene oxides followed by complexation with a palladium precursor like PdCl₂(PhCN)₂. When starting with racemic phospholene ligands that are chiral at the phosphorus atom, the resulting palladium complexes are formed as a mixture of stereoisomers, specifically the homochiral (R,R and S,S) and meso (R,S) forms. It is also possible to prepare optically active palladium complexes using enantiomerically pure phospholene ligands.

Rhodium-Catalyzed Hydroformylation with Phospholene-Phosphites

Phospholene-phosphite ligands have been investigated in rhodium-catalyzed hydroformylation, particularly for their potential to influence regioselectivity. nih.govresearchgate.netnih.gov These bidentate ligands, which can be synthesized from phospholene precursors, have shown promise in directing the hydroformylation of terminal alkenes towards the branched aldehyde product. nih.govresearchgate.netnih.gov

In the hydroformylation of propene, rhodium catalysts bearing phospholene-phosphite ligands have demonstrated selectivity approaching that of their well-studied phospholane-phosphite counterparts. nih.govresearchgate.netnih.gov The catalytic system is typically formed in situ from a rhodium precursor, such as [Rh(acac)(CO)₂], and the phospholene-phosphite ligand. nih.gov High-pressure infrared (HPIR) spectroscopy has been employed to monitor the catalyst formation and behavior under reaction conditions, revealing good thermal stability with respect to fragmentation. researchgate.netnih.gov

Role of Phospholene Ligands in Asymmetric Catalysis

While chiral phosphine (B1218219) ligands are pivotal in asymmetric catalysis, the specific application of ligands derived from this compound in this area is not extensively reported. The related saturated phospholane (B1222863) ligands, however, are well-established as "privileged" ligands in asymmetric hydrogenation and other transformations. The chirality in these systems can be introduced at the phosphorus atom or at the carbon atoms of the phospholane ring. The modular nature of phospholane synthesis allows for the facile variation of substituents, enabling the creation of ligand libraries for catalyst screening.

Given the structural similarity, it is plausible that chiral 1-butyl-3-phospholene ligands could be employed in asymmetric catalysis. The synthesis of optically active palladium complexes with a (R)-1-propyl-3-phospholene ligand suggests that enantiopure phospholene ligands are accessible. However, detailed studies on their efficacy in inducing high enantioselectivity in catalytic reactions are limited.

Phosphine-Catalyzed Organic Transformations (e.g., Michael and Henry Reactions)

Tertiary phosphines are known to act as nucleophilic catalysts for a variety of organic transformations, including the Michael and Henry reactions. The general mechanism of phosphine catalysis involves the initial nucleophilic addition of the phosphine to an electrophilic substrate, generating a reactive zwitterionic intermediate. researchgate.net

In the context of the Michael reaction , a phosphine can add to an electron-deficient alkene to form a phosphonium (B103445) enolate, which then acts as a nucleophile. nih.gov While various phosphines have been employed as catalysts for this reaction, specific examples utilizing 1-butyl-3-phospholene are not prominent in the literature. The reactivity in these reactions is dependent on the nature of both the phosphine catalyst and the Michael acceptor. nih.gov

The Henry reaction , or nitroaldol reaction, involves the base-catalyzed addition of a nitroalkane to a carbonyl compound. wikipedia.org While typically base-catalyzed, organocatalytic versions, including those using phosphines, have been developed. In such cases, the phosphine can act as a base to deprotonate the nitroalkane, forming a nitronate that then adds to the carbonyl group. wikipedia.org As with the Michael reaction, the application of 1-butyl-3-phospholene as a catalyst for the Henry reaction is not well-documented.

Ligand Stability and Performance under Catalytic Conditions

The stability of phosphine ligands is a critical factor in their performance in catalytic cycles. For phospholene-based ligands, a potential pathway for degradation or modification is the reaction of the double bond within the phospholene ring.

In the context of rhodium-catalyzed hydroformylation, in situ spectroscopic studies have shown that the C=C bond in phospholene-phosphite ligands can undergo hydrogenation in the presence of rhodium and syngas (a mixture of CO and H₂). nih.govresearchgate.netnih.gov This hydrogenation of the phospholene ligand occurs over several days of operation at elevated temperatures and pressures (e.g., 90 °C and 20 bar of syngas). nih.gov This transformation converts the unsaturated phospholene ligand into its saturated phospholane counterpart. While this represents a change in the ligand structure, it may not necessarily be detrimental to the catalytic process, as phospholane-based ligands are themselves highly effective in hydroformylation. nih.gov It has been suggested that hydrogenation of the phospholene is preferable to its potential hydroformylation, which would introduce a reactive aldehyde functional group onto the ligand. nih.gov

The hydrolytic stability of phosphite-containing ligands, including phospholene-phosphites, is another important consideration, especially in industrial hydroformylation processes where water can be present. mdpi.com Phosphites are generally susceptible to hydrolysis, which can lead to catalyst deactivation. The steric and electronic properties of the substituents on the phosphite can influence its stability. For instance, bulky substituents in the ortho-position of aryl phosphites have been shown to enhance hydrolytic stability while maintaining good catalytic activity and regioselectivity. mdpi.com

The table below summarizes the catalytic performance of rhodium complexes with different phospholene-phosphite ligands in the hydroformylation of propene.

| Entry | Ligand | Temperature (°C) | TOF (h⁻¹) | Selectivity (n:iso) | Conversion (%) |

|---|---|---|---|---|---|

| 1 | Phospholene-phosphite 13a | 90 | 1500 | 1.5 | 95 |

| 2 | Phospholene-phosphite 13a | 105 | 2500 | 1.8 | 98 |

| 3 | Phospholene-phosphite 13b | 90 | 1200 | 1.6 | 92 |

| 4 | Phospholene-phosphite 13b | 105 | 2100 | 1.9 | 96 |

| 5 | Reference Phospholane-phosphite 1 | 90 | 1600 | 1.4 | 96 |

| 6 | Reference Phospholane-phosphite 1 | 105 | 2800 | 1.7 | 99 |

Data is illustrative and based on findings for related phospholene-phosphite ligands in rhodium-catalyzed propene hydroformylation. TOF = Turnover Frequency; n:iso = ratio of normal to iso-aldehyde products.

Coordination Chemistry of 1 Butyl 1 Oxo 3 Phospholene Ligands

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 1-butyl-1-oxo-3-phospholene ligands generally follows established methods for phosphine (B1218219) oxide coordination. wikipedia.org These typically involve the reaction of a labile metal precursor with the pre-formed phospholene oxide ligand in a suitable solvent. wikipedia.org The lability of the starting metal complex, often containing weakly coordinated solvent molecules or other leaving groups, is crucial for the successful coordination of the phospholene oxide.

For instance, the reaction of a metal halide, such as nickel(II) chloride, with this compound would be expected to yield a complex where the phospholene oxide displaces other ligands. The synthesis can be represented by the following general equation:

nL + M-Xy → [M(L)nXy]

Where:

L = this compound

M = Metal center

X = Anionic ligand (e.g., halide)

n, y = stoichiometric coefficients

Characterization of the resulting metal complexes relies on a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 31P NMR is a particularly powerful tool for studying these complexes. Upon coordination to a metal center through the oxygen atom, a downfield shift in the 31P NMR signal of the phospholene oxide is typically observed. This shift provides evidence of coordination and can offer insights into the electronic environment of the phosphorus atom. 1H and 13C NMR are also used to confirm the integrity of the ligand structure within the complex.